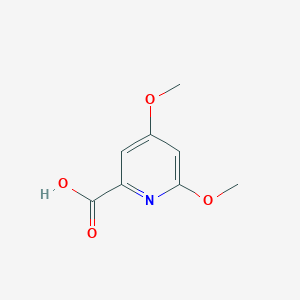4,6-Dimethoxypicolinic acid
CAS No.: 90764-84-4
Cat. No.: VC7899210
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90764-84-4 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 4,6-dimethoxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | OCOFPEDHFWODKY-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC(=C1)OC)C(=O)O |
| Canonical SMILES | COC1=CC(=NC(=C1)OC)C(=O)O |
Introduction
Structural and Physicochemical Properties
Chemical Structure
4,6-Dimethoxypicolinic acid (IUPAC name: 4,6-dimethoxypyridine-2-carboxylic acid) features a pyridine ring substituted with methoxy (-OCH₃) groups at positions 4 and 6, and a carboxylic acid (-COOH) group at position 2. The molecular formula is C₈H₉NO₅, with a molecular weight of 199.16 g/mol. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and solubility.
Key Structural Features:
-
Pyridine Core: Provides a planar, aromatic framework for intermolecular interactions.
-
Methoxy Substituents: Electron-donating groups that increase solubility in polar solvents and modulate electronic properties.
-
Carboxylic Acid Group: Enables hydrogen bonding and salt formation, critical for biological activity .
Physicochemical Properties
While experimental data specific to 4,6-dimethoxypicolinic acid are scarce, properties can be inferred from analogs:
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group likely confers pH-dependent solubility, with improved dissolution under basic conditions .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4,6-dimethoxypicolinic acid may follow strategies analogous to those for related picolinic acid derivatives. A plausible route involves:
-
Starting Material: 2,6-Dihydroxypicolinic acid.
-
Methylation: Sequential methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.
-
Purification: Recrystallization from THF/water or chromatography .
Critical Parameters:
-
Reagent Stoichiometry: Excess methylating agent (1.2–1.5 equivalents per hydroxyl group) ensures complete substitution.
-
Temperature: Reactions typically proceed at 60–80°C to optimize yield without side reactions.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. Automated platforms enable real-time monitoring of methylation progress, reducing byproduct formation.
Chemical Reactivity and Applications
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Methoxy Groups: Resistant to nucleophilic substitution but susceptible to demethylation under strong acids (e.g., HBr in acetic acid).
-
Carboxylic Acid: Participates in salt formation, esterification, and amide coupling. For example, reaction with thionyl chloride (SOCl₂) yields the acyl chloride, a versatile intermediate .
Example Reaction:
Coordination Chemistry
The carboxylic acid and pyridine nitrogen enable chelation of metal ions. For instance, coordination with zinc or copper ions may mimic the behavior of 6-methoxy-3-((4-methoxyphenyl)amino)picolinic acid, which disrupts zinc finger protein function.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing complex molecules. For example, coupling with amines via EDCI/HOBt yields amides with enhanced bioactivity .
Material Science
As a ligand, 4,6-dimethoxypicolinic acid could stabilize metal-organic frameworks (MOFs) for gas storage or catalysis. Its rigid structure and electron-rich groups favor π-π stacking and coordination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume